N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a pyrazolyl group, and an aminoacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide typically involves multiple steps, including the formation of the cyanocyclohexyl group, the pyrazolyl group, and the final coupling to form the aminoacetamide. Common reagents used in these reactions include cyanogen bromide, methylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoacetamide moiety, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide: can be compared with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-14(15(2)22-11-7-10-20-22)19-12-16(23)21(3)17(13-18)8-5-4-6-9-17/h7,10-11,14-15,19H,4-6,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLZQEBRLGVHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)NCC(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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